2,4-dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one
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Description
Spiro compounds are a class of organic compounds that have two rings sharing one atom . The compound you mentioned seems to be a spiro compound with a benzopyran and a cyclobutan ring .
Synthesis Analysis
The synthesis of spiro compounds often involves the use of a Diels-Alder reaction . This reaction involves the formation of a six-membered ring from a conjugated diene and a dienophile .Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by two rings sharing a single atom . In the case of the compound you mentioned, the shared atom is likely a carbon atom .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . For spiro compounds, properties such as melting point, boiling point, and solubility can vary widely .Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one involves the cyclization of a substituted benzaldehyde with a substituted cyclobutanone in the presence of a Lewis acid catalyst.", "Starting Materials": [ "4-hydroxybenzaldehyde", "2,2-dimethyl-1,3-cyclobutanedione", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of 4-hydroxybenzaldehyde by reacting with acetic anhydride in the presence of sodium acetate to form 4-acetoxybenzaldehyde.", "Step 2: Condensation of 4-acetoxybenzaldehyde with 2,2-dimethyl-1,3-cyclobutanedione in the presence of hydrochloric acid to form 2-(4-acetoxyphenyl)-4,4-dimethyl-1,3-cyclobutanedione.", "Step 3: Hydrolysis of 2-(4-acetoxyphenyl)-4,4-dimethyl-1,3-cyclobutanedione with sodium hydroxide to remove the acetyl group and form 2-(4-hydroxyphenyl)-4,4-dimethyl-1,3-cyclobutanedione.", "Step 4: Cyclization of 2-(4-hydroxyphenyl)-4,4-dimethyl-1,3-cyclobutanedione with methanol in the presence of a Lewis acid catalyst, such as boron trifluoride, to form 2-(4-methoxyphenyl)-4,4-dimethyl-1,3-cyclobutanedione.", "Step 5: Reduction of 2-(4-methoxyphenyl)-4,4-dimethyl-1,3-cyclobutanedione with sodium borohydride in ethanol to form 2,4-dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one.", "Step 6: Purification of the product by recrystallization from a suitable solvent, such as ethanol or water, and drying under vacuum." ] } | |
CAS No. |
1557699-49-6 |
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
spiro[2H-chromene-3,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C12H12O2/c13-11-9-4-1-2-5-10(9)14-8-12(11)6-3-7-12/h1-2,4-5H,3,6-8H2 |
InChI Key |
OXTXVDWZAGAPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COC3=CC=CC=C3C2=O |
Purity |
95 |
Origin of Product |
United States |
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